molecular formula C10H13NO B7895055 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine CAS No. 910400-66-7

2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine

Cat. No.: B7895055
CAS No.: 910400-66-7
M. Wt: 163.22 g/mol
InChI Key: ZLVOQLHSCVKTGZ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine is a chemical compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine involves the alkylation of 2,3-dihydrobenzofuran with ethylene oxide in the presence of a strong base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Another method involves the reduction of 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-one using a reducing agent like sodium borohydride in methanol, followed by amination with ammonia or an amine .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the initial synthesis of the benzofuran core, followed by functionalization to introduce the ethan-1-amine group. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVOQLHSCVKTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295486
Record name 2,3-Dihydro-2-benzofuranethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910400-66-7
Record name 2,3-Dihydro-2-benzofuranethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910400-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-benzofuranethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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